molecular formula C10H9BrO2 B1315037 1-(2-Bromophenyl)butane-1,3-dione CAS No. 57279-20-6

1-(2-Bromophenyl)butane-1,3-dione

Cat. No.: B1315037
CAS No.: 57279-20-6
M. Wt: 241.08 g/mol
InChI Key: AVVHUCUHNBSRJB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of phenylbutane-1,3-dione. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted phenylbutane-1,3-dione derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or diols.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects . Additionally, its ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress pathways .

Comparison with Similar Compounds

    1-(2-Chlorophenyl)butane-1,3-dione: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)butane-1,3-dione: Contains a fluorine atom in place of bromine.

    1-(2-Iodophenyl)butane-1,3-dione: Features an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)butane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

1-(2-bromophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVHUCUHNBSRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481614
Record name 1-(2-Bromophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57279-20-6
Record name 1-(2-Bromophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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